N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride
Description
Structure and Synthesis The compound N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride features a 4H-imidazole core substituted with a 5-methyl group, a 2-phenyl ring, and an ethylidene side chain linked to a hydroxylamine hydrochloride moiety. The hydrochloride salt enhances solubility, a critical feature for pharmaceutical applications.
Properties
IUPAC Name |
(NE)-N-[1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethylidene]hydroxylamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O.ClH/c1-8-11(9(2)15-16)14-12(13-8)10-6-4-3-5-7-10;/h3-7,16H,1-2H3,(H,13,14);1H/b15-9+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXJNWLANWDENP-NSPIFIKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)C(=NO)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)/C(=N/O)/C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method includes the reaction of 5-methyl-2-phenyl-4H-imidazole with hydroxylamine under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines .
Scientific Research Applications
N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Features
- Substituents : The 5-methyl and 2-phenyl groups enhance steric and electronic properties, while the ethylidene-hydroxylamine side chain introduces reactivity (e.g., chelation or radical scavenging).
- Hydrochloride Salt : Improves aqueous solubility compared to neutral analogs.
Structural Analogs with Imidazole Cores
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (Compound 1)
- Structure : Contains a nitro group at position 5 and a chloromethylphenyl substituent at position 4 .
- Key Differences: Functional Groups: The nitro group (-NO₂) increases electrophilicity, making it more reactive in substitution reactions compared to the hydroxylamine group (-NHOH) in the target compound. Solubility: Lacks a hydrophilic hydrochloride salt, reducing water solubility.
- Applications : Likely used as an intermediate for further functionalization (e.g., nucleophilic displacement of chloride).
(4-(1H-Imidazol-1-yl)phenyl)methanamine Hydrochloride
- Structure : Imidazole linked to a benzylamine group via a phenyl ring .
- Similarity Score : 0.84 (based on structural overlap) .
- Key Differences :
- Side Chain : Replaces the ethylidene-hydroxylamine with a simpler methanamine group.
- Reactivity : The primary amine (-NH₂) may participate in different chemical reactions (e.g., amide bond formation) compared to hydroxylamine.
(±)-N[α-Methyl-3,4-(methylenedioxy)phenethyl]hydroxylamine
- Structure : Hydroxylamine attached to a methylenedioxyphenethyl group .
- Key Differences :
- Core Structure : Lacks the imidazole ring, relying on a phenethyl backbone.
- Pharmacological Implications : The methylenedioxy group is common in psychoactive compounds (e.g., MDMA analogs), suggesting divergent applications compared to the imidazole-based target compound.
Functional Group Comparison: Hydroxylamine Derivatives
Reactivity of Hydroxylamine Moieties
- Target Compound : The hydroxylamine group (-NHOH) can act as a chelating agent or participate in redox reactions. Evidence shows hydroxylamine hydrochloride facilitates ring-opening and heterocycle formation in imidazole derivatives .
- Contrast with Carbodiimide-Mediated Syntheses : Compounds like 3-(Biphenyl-4-ylsulfonamido)-N-(tert-butyldimethylsilyloxy)propanamide use carbodiimides (e.g., EDC) for amide bond formation , highlighting divergent synthetic pathways.
Biological Activity
N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.
Chemical Structure and Synthesis
The compound has the molecular formula and is characterized by an imidazole ring, which is known for its diverse biological properties. The synthesis typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. A common method includes reacting 5-methyl-2-phenyl-4H-imidazole with hydroxylamine under acidic conditions to yield the hydrochloride salt form.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit bacterial growth. For instance, a related compound demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL .
- Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells, possibly through the modulation of specific signaling pathways.
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been noted for its inhibitory action on DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values of 31.64 μM and 2.67 μM respectively, indicating significant potential as an antimicrobial agent .
- Biofilm Disruption : The compound's ability to inhibit biofilm formation enhances its efficacy against persistent bacterial infections, which are often resistant to conventional treatments .
Case Studies and Experimental Data
A comprehensive study evaluated the antimicrobial activity of various derivatives, including this compound. The results indicated:
| Compound | MIC (μg/mL) | MBC/MFC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | 0.22 | - | Bactericidal |
| 13 | 0.25 | - | Bactericidal |
This table illustrates the effectiveness of selected derivatives against bacterial pathogens, highlighting their potential as therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride?
- Methodology : Synthesis typically involves coupling hydroxylamine hydrochloride derivatives with substituted imidazole precursors. For example, hydroxylamine can react with imidazole carbonyl intermediates via nucleophilic addition or cyclization reactions. Key steps include:
- Step 1 : Preparation of the imidazole scaffold (e.g., via TDAE-mediated alkylation or Pd/Ni-catalyzed hydrogenation for halogenated intermediates) .
- Step 2 : Functionalization with hydroxylamine hydrochloride under controlled pH and temperature (e.g., in 1,4-dioxane/water at 20°C for 90 hours) to avoid side reactions .
- Step 3 : Purification via column chromatography or recrystallization, validated by LC-MS and NMR .
Q. How should researchers handle and store this compound safely in the laboratory?
- Handling :
- Use fume hoods to prevent inhalation exposure. Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Avoid open flames or sparks due to potential flammability of imidazole derivatives .
- Storage : Store in sealed glass containers at 2–8°C in a dry, dark environment to prevent hydrolysis or photodegradation .
Q. What analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- X-ray crystallography (using SHELX software for refinement) resolves tautomeric forms and confirms the imidazol-4-ylidene structure .
- NMR : - and -NMR identify substituents (e.g., phenyl, methyl groups) and proton environments .
- Purity Assessment :
- HPLC with UV detection (λ = 254 nm) and LC-MS (ESI+) verify purity and molecular weight .
Advanced Research Questions
Q. How can tautomerism in the imidazole ring affect experimental data interpretation?
- Challenge : The 4H-imidazol-4-ylidene moiety can exhibit keto-enol tautomerism, altering spectral data and reactivity.
- Resolution :
- Use low-temperature -NMR (e.g., 208 K) to "freeze" tautomeric states .
- Computational modeling (DFT) predicts dominant tautomers under specific conditions (e.g., solvent polarity) .
- Compare experimental IR carbonyl stretches (1650–1750 cm) with calculated values to validate tautomeric assignments .
Q. What strategies optimize yield in multi-step syntheses involving hydroxylamine hydrochloride?
- Key Factors :
- Reagent Ratios : Use stoichiometric excess of hydroxylamine hydrochloride (1.5–2.0 equiv) to drive imine/oxime formation .
- Catalyst Selection : Raney nickel minimizes dehalogenation side reactions vs. Pd/C in hydrogenation steps .
- Temperature Control : Maintain ≤20°C during hydroxylamine addition to prevent decomposition .
Q. How do researchers resolve contradictions in spectroscopic data for structurally similar analogs?
- Case Study : Discrepancies in -NMR chemical shifts may arise from residual solvents or paramagnetic impurities.
- Solutions :
- Drying : Use molecular sieves or lyophilization to remove water/solvent traces .
- Paramagnetic Filtering : Add EDTA to chelate metal ions in solution .
- 2D NMR : HSQC and HMBC correlations differentiate overlapping signals in crowded spectra .
Methodological Best Practices
Q. What precautions are critical when scaling up reactions involving this compound?
- Safety : Implement inert gas (N/Ar) purging to prevent oxidation of the hydroxylamine group .
- Process Control : Use flow chemistry for exothermic steps (e.g., imidazole ring closure) to maintain consistent temperature .
Q. How can researchers validate the stability of this compound under varying pH conditions?
- Protocol :
- Prepare buffered solutions (pH 1–13) and incubate samples at 25°C/40°C.
- Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
- Identify degradation products using high-resolution MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
